1,3-Dihydroxybenzene-d6

Description

The exact mass of the compound 1,3-Dihydroxybenzene-d6 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dihydroxybenzene-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dihydroxybenzene-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

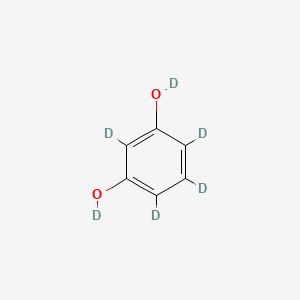

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetradeuterio-4,6-dideuteriooxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i1D,2D,3D,4D/hD2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMLBKRAJCXXBS-UDDMDDBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O[2H])[2H])O[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733208 |

Source

|

| Record name | (~2~H_4_)Benzene-1,3-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70938-00-0 |

Source

|

| Record name | (~2~H_4_)Benzene-1,3-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70938-00-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Dihydroxybenzene-d6 chemical structure and isotopic purity

Chemical Structure, Isotopic Purity, and Bioanalytical Applications

Introduction: The "Silent" Standard

1,3-Dihydroxybenzene-d6 (Resorcinol-d6; CAS: 70938-00-0) is the fully deuterated isotopologue of resorcinol, a key phenolic compound used as a metabolic tracer, polymer precursor, and internal standard in clinical toxicology.[1]

While nominally defined by the substitution of all six hydrogen atoms with deuterium (

Chemical Architecture & Isotopic Lability

Structural Definition

-

IUPAC Name: Benzene-1,2,3,4,5,6-d6-1,3-diol

-

Formula:

-

Molecular Weight: 116.15 g/mol (vs. 110.11 g/mol for native resorcinol)

-

Nominal Mass Shift: +6 Da

The "Phantom" Label Phenomenon

In an inert, aprotic environment (e.g., DMSO-d6, dry acetone), Resorcinol-d6 retains all six deuterium atoms. However, in the presence of protic solvents (water, methanol, ethanol)—which constitute the vast majority of LC-MS mobile phases—the two phenolic deuteriums undergo rapid Hydrogen-Deuterium Exchange (HDX) .

Consequently, while you purchase and weigh "Resorcinol-d6," the species detected by the mass spectrometer is effectively Resorcinol-d4 (Mass shift +4 Da). Failure to account for this leads to precursor ion selection errors during MRM (Multiple Reaction Monitoring) optimization.

Synthesis & Manufacturing Mechanism

The synthesis of Resorcinol-d6 relies on Acid-Catalyzed Electrophilic Aromatic Substitution . Because the hydroxyl groups are strong ortho/para directors, the aromatic ring protons are highly susceptible to exchange in the presence of a deuterated acid source.

Synthesis Protocol (DCl/D2O Exchange)

-

Dissolution: Native resorcinol is dissolved in Deuterium Oxide (

). -

Catalysis: Deuterated Hydrochloric Acid (

) or a solid acid catalyst is added to lower pH and protonate the ring. -

Thermal Exchange: The solution is heated (typically 80–100°C) to overcome the activation energy for aromatic substitution.

-

Equilibrium Shift: The solvent is removed and replaced with fresh

multiple times to push the equilibrium toward >98% enrichment.

Mechanistic Visualization

The following diagram illustrates the electrophilic attack mechanism that allows deuterium incorporation at the aromatic ring positions.

Caption: Figure 1. Acid-catalyzed electrophilic aromatic substitution mechanism for ring deuteration and subsequent labile loss in protic solvents.

Quality Assurance: Purity & Analysis

For Resorcinol-d6, "Purity" is a dual metric: Chemical Purity (absence of contaminants) and Isotopic Enrichment (percentage of D vs. H).

Specification Table

| Parameter | Specification | Method of Verification |

| Chemical Purity | > 98.0% | HPLC-UV (254 nm) or GC-FID |

| Isotopic Enrichment | > 98 atom % D | |

| Proton NMR Signal | Minimal residual aromatic peaks | |

| Appearance | White to off-white crystals | Visual Inspection |

| Melting Point | 109–111 °C | Capillary Melting Point |

Calculating Isotopic Enrichment (Mass Spectrometry)

When validating enrichment, use the ratio of the isotopologue intensities. Note that in MS, you are likely measuring the d4 species if the infusion solvent contains water.

Where

Application: LC-MS/MS Internal Standard Workflow

Resorcinol-d6 is the gold standard for normalizing matrix effects in the quantification of resorcinol in biological fluids (urine/plasma).

The "In-Vial" Exchange Protocol

To ensure robust data, do not attempt to preserve the d6 state in the LC-MS vial. Instead, force the conversion to d4 to create a stable species before injection.

Protocol:

-

Stock Prep: Dissolve Resorcinol-d6 in DMSO-d6 (preserves d6 state for storage).

-

Working Std: Dilute stock into 50:50 Methanol:Water.

-

Equilibration: Allow to stand for 15 minutes. This ensures all -OD groups convert to -OH, yielding a stable Resorcinol-d4 species.

-

Injection: Analyze targeting the d4 transition.

LC-MS/MS Transitions (ESI Negative Mode)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Resorcinol (Native) | 109.0 | 65.0 | 25 |

| Resorcinol-d6 (Target) | 113.0 | 69.0 | 25 |

Note: The Precursor is 113 (d4), not 115 (d6), due to the solvent exchange described above.

Analytical Workflow Diagram

Caption: Figure 2. The "In-Vial" equilibration workflow ensuring stable quantification by converting d6 to d4 prior to injection.

Handling & Storage Stability

To maintain the integrity of the "d6" material prior to use:

-

Hygroscopicity: Resorcinol is hygroscopic. Absorption of atmospheric moisture (

) will initiate H/D exchange on the solid crystal surface, slowly degrading isotopic purity. -

Storage: Store under nitrogen or argon in a desiccator at -20°C.

-

Re-drying: If H/D exchange is suspected in the solid state, the material can be re-enriched by dissolving in

and lyophilizing (freeze-drying), though purchasing fresh standard is recommended for GLP workflows.

References

-

ResolveMass Laboratories. (n.d.). Resorcinol-d6 | CAS No.: 70938-00-0 | Deuterated Phenolic Standard.[1][2] Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5054, Resorcinol. Retrieved from [Link]

-

Wang, S., et al. (2006). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Sajiki, H., et al. (2019). H–D Exchange Deuteration of Arenes at Room Temperature. Organic Process Research & Development. Retrieved from [Link]

Sources

A Technical Guide to 1,3-Dihydroxybenzene-d6 for Advanced Research Applications

Executive Summary

This guide provides a comprehensive technical overview of 1,3-Dihydroxybenzene-d6 (Resorcinol-d6), a deuterated analog of resorcinol. We delve into its fundamental physicochemical properties, including its definitive CAS number and molecular weight, and explore its synthesis and analytical characterization. The primary focus is on its critical applications in modern research, particularly as an internal standard in mass spectrometry-based quantitative analysis and its role in mechanistic studies within drug development. This document is intended for researchers, analytical chemists, and drug development professionals who require a stable, isotopically labeled compound for high-precision analytical methodologies.

Introduction: The Significance of Deuteration in Analytical Chemistry

In the landscape of pharmaceutical and metabolic research, the ability to accurately quantify endogenous and exogenous compounds is paramount. Stable isotope labeling, particularly with deuterium (²H or D), is a cornerstone of modern analytical techniques. The replacement of hydrogen with deuterium creates a compound that is chemically identical to its non-deuterated counterpart in terms of reactivity and chromatographic behavior but is easily distinguishable by its increased mass.[1]

This mass shift is the key to its utility. When used as an internal standard in mass spectrometry, the deuterated analog co-elutes with the target analyte but is detected at a different mass-to-charge ratio (m/z), allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[1]

1,3-Dihydroxybenzene-d6 is the fully deuterated form of 1,3-Dihydroxybenzene (resorcinol).[1] Resorcinol itself is a significant organic compound used in the synthesis of pharmaceuticals, resins, and dyes.[2][3] The deuterated version, therefore, serves as an ideal tool for studies involving resorcinol or structurally similar phenolic compounds.

Core Physicochemical Properties

The fundamental identifiers and properties of 1,3-Dihydroxybenzene-d6 are summarized below. For comparative purposes, the properties of its non-labeled analog, resorcinol, are also provided.

| Property | 1,3-Dihydroxybenzene-d6 | 1,3-Dihydroxybenzene (Resorcinol) |

| Synonyms | Resorcinol-d6, 1,3-Benzenediol-d6 | Resorcin, m-Benzenediol, 3-Hydroxyphenol |

| CAS Number | 70938-00-0 [4][5][6] | 108-46-3[5][6] |

| Molecular Formula | C₆D₆O₂[1] | C₆H₆O₂ |

| Molecular Weight | 116.15 g/mol [1][6][7][8] | 110.11 g/mol |

| Mass Shift | M+6[8] | N/A |

| Isotopic Enrichment | Typically ≥98 atom % D[1][6] | N/A |

| Appearance | Solid, often white or off-white crystals[8][9] | White needle-like crystals[9] |

| Melting Point | 109-112 °C | 110 °C[10] |

| Boiling Point | 178 °C at 16 mmHg | 277 °C[10] |

| Solubility | Soluble in water and ethanol[9] | Readily soluble in water, alcohol, and ether[10] |

Synthesis and Isotopic Labeling: The Principle of H-D Exchange

The preparation of 1,3-Dihydroxybenzene-d6 relies on the principle of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. Resorcinol is a highly activated aromatic molecule, making its ring protons susceptible to exchange.[11][12]

A common and efficient laboratory method involves the direct hydrogen-deuterium (H-D) exchange of resorcinol.[11] The causality behind this choice is the high reactivity of the positions ortho and para to the two hydroxyl groups, which strongly activate the aromatic ring towards electrophiles. In this case, the electrophile is a deuteron (D⁺) from an acidified deuterium oxide source.

Exemplary Synthesis Protocol

This protocol is based on established laboratory procedures for H-D exchange on activated aromatic systems.[11][12]

-

Reactant Preparation: A solution of resorcinol is prepared in deuterium oxide (D₂O).

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added. The acid serves to generate a sufficient concentration of D⁺ electrophiles.

-

Reaction: The mixture is heated under reflux for a period (e.g., 30 minutes) to facilitate the exchange of the four aromatic protons and the two hydroxyl protons with deuterium atoms from the solvent.

-

Purification & Verification: Following the reaction, the product is cooled. The extent of deuteration is then verified using analytical techniques, primarily ¹H NMR spectroscopy, which confirms the disappearance of the corresponding proton signals.[12]

Analytical Characterization and Quality Control

Ensuring the identity and purity of 1,3-Dihydroxybenzene-d6 is a self-validating process crucial for its reliable use in quantitative assays.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool to confirm the success of deuteration. A high-quality spectrum of 1,3-Dihydroxybenzene-d6 will show a significant reduction or complete absence of proton signals corresponding to the aromatic ring and hydroxyl groups when compared to the spectrum of standard resorcinol.[11][12] This provides direct evidence of isotopic labeling.

-

Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound. The spectrum will show a molecular ion peak at an m/z corresponding to 116.15, which is 6 mass units higher than that of unlabeled resorcinol (110.11).[1][8] This "M+6" mass shift is the definitive characteristic used in its application as an internal standard.

-

Chromatography (GC/LC): Gas or Liquid Chromatography is used to determine the chemical purity of the material. The deuterated compound should exhibit a single, sharp peak with a retention time identical to that of unlabeled resorcinol, confirming that the deuteration has not altered its chromatographic properties.[1]

Core Applications in Drug Development and Research

The unique properties of 1,3-Dihydroxybenzene-d6 make it an invaluable tool for researchers.

Internal Standard for Quantitative Analysis

This is the most prominent application. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) assays, a known amount of 1,3-Dihydroxybenzene-d6 is spiked into every sample (e.g., plasma, urine) and calibration standard. Because it behaves identically to the non-labeled analyte during extraction, chromatography, and ionization, any sample-to-sample variation is nullified by taking the ratio of the analyte signal to the internal standard signal. This ensures high precision and accuracy in determining the concentration of resorcinol or related analytes.[1]

Caption: Workflow for using 1,3-Dihydroxybenzene-d6 as an internal standard.

Mechanistic and Kinetic Isotope Effect (KIE) Studies

In drug metabolism research, replacing hydrogen with deuterium at a site of metabolic attack can slow down the rate of that metabolic reaction. This is known as the Kinetic Isotope Effect (KIE).[11][13] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break.

By comparing the metabolism of a drug candidate with its deuterated analog, researchers can identify key metabolic pathways (e.g., CYP450-mediated oxidation). If deuteration at a specific position significantly slows down metabolism and increases the drug's half-life, it confirms that this position is a primary metabolic "soft spot."[13] This insight is critical for designing more stable and effective drug molecules.

Caption: The Kinetic Isotope Effect (KIE) slows metabolism at deuterated sites.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity and ensure the safety of this compound.

-

Safety: 1,3-Dihydroxybenzene-d6 is classified as toxic.[6] Users should consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

-

Storage: The compound should be stored at room temperature in a tightly sealed container, protected from light and air.[6][8] Resorcinol and its analogs can gradually turn pink upon exposure to light or air, indicating potential degradation.[9]

-

Stability: When stored under recommended conditions, the compound is stable. However, it is good practice to re-analyze for chemical purity after extended periods (e.g., three years) before use in critical applications.[14]

Conclusion

1,3-Dihydroxybenzene-d6 is more than a mere catalog chemical; it is a precision tool that enables a higher degree of accuracy and insight in scientific research. Its defined CAS number (70938-00-0) and molecular weight (116.15 g/mol ) are the starting points for its application as a robust internal standard in quantitative mass spectrometry.[4][6] For professionals in drug development, its utility extends to the elucidation of metabolic pathways through the kinetic isotope effect. The principles of its synthesis, characterization, and application form a self-validating system that ensures trustworthiness and reproducibility in experimental outcomes.

References

- EvitaChem. (n.d.). Buy 1,3-Dihydroxybenzene-d6 (EVT-1687682) | 70938-00-0.

-

ResolveMass Laboratories Inc. (n.d.). Resorcinol-d6 | CAS No.: 70938-00-0. Retrieved from [Link]

-

DrugBank. (n.d.). 1,3-dihydroxy-benzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. PubMed Central. Retrieved from [Link]

-

ACS Publications. (2014). Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. Journal of Chemical Education. Retrieved from [Link]

-

Extramarks. (n.d.). Resorcinol Formula: Properties, Chemical Structure and Uses. Retrieved from [Link]

-

ResearchGate. (n.d.). The impact of deuterium oxide on the properties of resorcinol-formaldehyde gels. Retrieved from [Link]

-

Stenutz. (n.d.). 1,3-dihydroxybenzene. Retrieved from [Link]

-

SupraBank. (n.d.). Molecules - 1,3-Dihydroxybenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Resorcinol. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. PubMed Central. Retrieved from [Link]

-

ChemBK. (n.d.). 1,3-Dihydroxybenzene (resorcinol). Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Resorcinol Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 3. guidechem.com [guidechem.com]

- 4. Buy 1,3-Dihydroxybenzene-d6 (EVT-1687682) | 70938-00-0 [evitachem.com]

- 5. 1,3-Dihydroxybenzene-d6 | LGC Standards [lgcstandards.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. 1,3-Dihydroxybenzene-d6 | CymitQuimica [cymitquimica.com]

- 8. Resorcinol-d6 D 98atom , 98 CP 70938-00-0 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. Resorcinol - Wikipedia [en.wikipedia.org]

- 11. Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdnisotopes.com [cdnisotopes.com]

A Technical Guide to Understanding Isotopic Enrichment Levels in 1,3-Dihydroxybenzene-d6

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount. This guide provides an in-depth technical overview of the core principles and methodologies for determining the isotopic enrichment of 1,3-Dihydroxybenzene-d6 (also known as Resorcinol-d6), a deuterated analog of a key structural motif found in many biologically active molecules. Understanding the level of deuterium incorporation is not merely a quality control metric; it is fundamental to the interpretation of data in metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry.

The Critical Role of Isotopic Enrichment in Drug Development

Deuterated compounds, such as 1,3-Dihydroxybenzene-d6, are increasingly utilized in pharmaceutical research. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes at the site of deuteration, potentially leading to improved pharmacokinetic profiles, reduced toxic metabolites, and enhanced therapeutic efficacy. Consequently, the accurate determination of isotopic enrichment is a critical step in both the synthesis and application of these compounds.[1]

Core Analytical Methodologies for Isotopic Enrichment Determination

The two primary analytical techniques for the quantitative determination of isotopic enrichment in compounds like 1,3-Dihydroxybenzene-d6 are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Each technique offers unique advantages and, when used in concert, provides a comprehensive characterization of the isotopic composition.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be adapted for quantitative analysis of isotopic enrichment.[2] For 1,3-Dihydroxybenzene-d6, both proton (¹H) and deuterium (²H) NMR can be employed.

Quantitative Proton NMR (q¹H-NMR)

In a highly deuterated compound like 1,3-Dihydroxybenzene-d6, the residual proton signals are small. By comparing the integral of these residual proton signals to the integral of a known internal standard, the degree of deuteration can be accurately calculated.

Quantitative Deuterium NMR (q²H-NMR)

Directly observing the deuterium nuclei offers a complementary approach. This is particularly useful for highly enriched compounds where the proton signals are very weak.[3] The integration of the deuterium signals, again relative to a suitable standard, provides a direct measure of the deuterium content at specific sites.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). For isotopically labeled compounds, MS allows for the determination of the distribution of different isotopologues (molecules that differ only in their isotopic composition). High-resolution mass spectrometry (HRMS) is particularly valuable for this application.[1][4]

The isotopic enrichment is calculated by analyzing the relative intensities of the ion peaks corresponding to the unlabeled compound and its deuterated isotopologues. For 1,3-Dihydroxybenzene-d6, one would expect to see a cluster of ions, with the most abundant corresponding to the fully deuterated species.

Experimental Protocols

Protocol 1: Quantitative ¹H-NMR for Isotopic Enrichment of 1,3-Dihydroxybenzene-d6

This protocol outlines the steps for determining the isotopic enrichment of 1,3-Dihydroxybenzene-d6 using quantitative ¹H-NMR.

Materials:

-

1,3-Dihydroxybenzene-d6 sample

-

High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

-

Deuterated NMR solvent (e.g., DMSO-d6, Acetone-d6) of high isotopic purity

-

NMR spectrometer (≥400 MHz recommended)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 1,3-Dihydroxybenzene-d6 sample into a clean, dry vial.

-

Accurately weigh a similar amount of the internal standard and add it to the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated NMR solvent.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H-NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time is recommended.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio for the small residual proton signals.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the residual proton signals of 1,3-Dihydroxybenzene-d6 and the signal(s) of the internal standard.

-

Calculate the molar ratio of the residual protons to the internal standard.

-

From the known masses and the molar ratio, calculate the amount of residual protons and thus the isotopic enrichment.

-

Diagram of the q¹H-NMR Workflow:

Caption: Workflow for q¹H-NMR analysis.

Protocol 2: Mass Spectrometry for Isotopic Distribution of 1,3-Dihydroxybenzene-d6

This protocol provides a general method for determining the isotopic distribution of 1,3-Dihydroxybenzene-d6 by mass spectrometry.

Materials:

-

1,3-Dihydroxybenzene-d6 sample

-

Unlabeled 1,3-Dihydroxybenzene (for reference)

-

High-purity solvent (e.g., methanol, acetonitrile)

-

High-resolution mass spectrometer (e.g., Orbitrap, TOF)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the 1,3-Dihydroxybenzene-d6 sample in the chosen solvent.

-

Prepare a similar solution of the unlabeled 1,3-Dihydroxybenzene.

-

-

MS Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in full scan mode over a mass range that includes the molecular ions of both the labeled and unlabeled compounds.

-

Ensure sufficient resolution to distinguish between the different isotopologues.

-

-

Data Analysis:

-

Identify the molecular ion peak for the unlabeled 1,3-Dihydroxybenzene.

-

In the spectrum of the deuterated sample, identify the peaks corresponding to the different isotopologues (d0 to d6).

-

Determine the relative intensity of each isotopologue peak.

-

Correct for the natural abundance of ¹³C.

-

Calculate the isotopic enrichment based on the relative abundances of the isotopologues.

-

Diagram of the MS Data Analysis Logic:

Caption: Logical flow for MS data analysis.

Data Presentation and Interpretation

Quantitative data from both NMR and MS should be summarized in clear, structured tables for easy comparison and reporting.

Expected Spectral Data for 1,3-Dihydroxybenzene

To understand the spectra of the deuterated compound, it is essential to be familiar with the spectra of its unlabeled counterpart.

| ¹H-NMR (in D₂O) | Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | ~7.20 | Triplet | 1H |

| H-4, H-6 | ~6.53 | Doublet of doublets | 2H |

| H-5 | ~6.49 | Triplet | 1H |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]

| Mass Spectrometry (EI) | m/z | Relative Intensity | Assignment |

| Molecular Ion | 110 | High | [M]⁺ |

| Fragments | 81, 82, 53, 55 | Variable | Fragmentation of the benzene ring and loss of CO |

Based on typical fragmentation patterns of phenols.[5]

Interpreting Data for 1,3-Dihydroxybenzene-d6

For a 1,3-Dihydroxybenzene-d6 sample with a stated isotopic enrichment of ≥98 atom % D, the following would be expected:

¹H-NMR:

-

Very small signals at the chemical shifts corresponding to the protons of unlabeled 1,3-dihydroxybenzene. The integration of these signals relative to an internal standard would be used to confirm the high level of deuteration.

Mass Spectrometry:

-

The mass spectrum would show a cluster of peaks, with the most intense peak at m/z 116, corresponding to the fully deuterated molecule [C₆D₆O₂]⁺.

-

Smaller peaks would be observed at m/z 115 (d5), 114 (d4), etc., representing molecules with incomplete deuteration. The relative intensities of these peaks are used to calculate the overall isotopic enrichment.

Table of Expected Isotopologue Distribution for 98% Enrichment:

| Isotopologue | m/z | Expected Relative Abundance |

| d0 | 110 | Very Low |

| d1 | 111 | Very Low |

| d2 | 112 | Low |

| d3 | 113 | Low |

| d4 | 114 | Moderate |

| d5 | 115 | High |

| d6 | 116 | Highest |

Conclusion

The determination of isotopic enrichment levels in 1,3-Dihydroxybenzene-d6 is a critical analytical task that underpins its effective use in research and development. By employing a combination of quantitative NMR and high-resolution mass spectrometry, a comprehensive and accurate picture of the isotopic composition can be achieved. The protocols and data interpretation guidelines presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and reliability of their isotopically labeled compounds.

References

-

Analytical Methods. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

PubChem. (n.d.). Resorcinol. Retrieved from [Link]

-

Journal of Chemical Education. (2014). Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. Retrieved from [Link]

-

PubMed. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

YouTube. (2017). How to calculate isotope patterns in mass spectra. Retrieved from [Link]

-

NIST WebBook. (n.d.). Resorcinol. Retrieved from [Link]

-

PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]

Sources

Technical Guide: 1,3-Dihydroxybenzene-d6 (Resorcinol-d6) in Analytical Quantitation

Executive Summary

1,3-Dihydroxybenzene-d6 (Resorcinol-d6, CAS: 70938-00-0) is the fully deuterated stable isotope analogue of resorcinol.[1][2] It serves as the "Gold Standard" Internal Standard (IS) for the quantitation of resorcinol in complex biological (urine, plasma) and environmental matrices.

While theoretically possessing a molecular weight shift of +6 Da (

This guide provides the mechanistic grounding, validated protocols, and critical handling instructions to ensure high-precision quantitation using Resorcinol-d6.

Chemical Fundamentals & The "Isotope Trap"

Physicochemical Identity

-

Formula:

(Solid state / Aprotic solvent) -

Molecular Weight: 116.15 g/mol (vs. 110.11 g/mol for native)

-

Purity Requirement:

98 atom % D to minimize contribution to the native analyte signal (M+0).

The Critical Technical Nuance: Labile Protons

Resorcinol-d6 contains two distinct types of deuterium atoms:

-

Ring Deuteriums (

, x4): Stable. Bonded to carbon. Do not exchange under standard analytical conditions. -

Hydroxyl Deuteriums (

, x2): Labile. Bonded to oxygen.

The Trap: In Reverse-Phase LC-MS (utilizing mobile phases like Water/Methanol with Formic Acid), the hydroxyl deuteriums (

Operational Consequence:

-

GC-MS (Derivatized): If derivatized immediately in an aprotic solvent (e.g., with BSTFA), the -OD groups are "locked," and the molecule is detected as d6 (or the d6-derivative).

-

LC-MS (Aqueous): The molecule is detected as d4 . The mass transition must be adjusted accordingly.

Mechanism Visualization (DOT)

Figure 1: The H/D exchange mechanism converting Resorcinol-d6 to Resorcinol-d4 in aqueous LC-MS environments.

Validated Protocol A: Biomonitoring in Urine (LC-MS/MS)

Context: Resorcinol is a biomarker for exposure to hair dyes and specific pharmaceutical products. In urine, it exists primarily as glucuronide or sulfate conjugates. Role of IS: Corrects for enzymatic hydrolysis efficiency and matrix suppression in electrospray ionization (ESI).

Method Parameters[7][8]

-

Instrument: UHPLC-MS/MS (Triple Quadrupole).

-

Ionization: ESI Negative Mode (Phenols ionize poorly in positive mode unless derivatized).

-

Column: C18 or Phenyl-Hexyl (e.g., Kinetex Biphenyl), 1.7 µm.

-

Mobile Phase: (A) Water + 0.1% Acetic Acid; (B) Acetonitrile.

Mass Spectrometry Transitions (MRM)

Note: We monitor the d4 species due to the exchange described in Section 2.2.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| Resorcinol (Native) | 109.0 | 81.0 | 25 | Quantifier |

| 109.0 | 53.0 | 35 | Qualifier | |

| Resorcinol-d6 (as d4) | 113.0 | 85.0 | 25 | Internal Standard |

Step-by-Step Workflow

-

Sample Preparation: Thaw urine samples at room temperature. Vortex.

-

Hydrolysis (Critical):

-

Aliquot 200 µL urine.

-

Add 50 µL Resorcinol-d6 Working Solution (10 µg/mL in water). Note: Exchange to d4 begins here.

-

Add 100 µL

-Glucuronidase/Arylsulfatase enzyme solution (in Acetate buffer pH 5.0). -

Incubate at 37°C for 16 hours (overnight) to deconjugate metabolites [1].

-

-

Extraction (Liquid-Liquid):

-

Add 1 mL Ethyl Acetate. Vortex vigorously for 2 mins.

-

Centrifuge at 10,000 x g for 5 mins.

-

Transfer supernatant to a clean glass vial.

-

-

Dry Down: Evaporate solvent under Nitrogen stream at 40°C.

-

Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (90:10).

-

Analysis: Inject 5 µL into LC-MS/MS.

Validated Protocol B: Environmental Water Analysis (GC-MS)

Context: Analysis of phenolic pollutants in wastewater. Role of IS: Corrects for extraction recovery variations during Solid Phase Extraction (SPE).

Method Parameters[7]

-

Instrument: GC-MS (Single Quad or Triple Quad).

-

Inlet: Splitless, 250°C.

-

Column: DB-5MS or equivalent (30m x 0.25mm).

Derivatization Strategy

To prevent peak tailing and improve volatility, phenols are silylated.

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Reaction: Replaces -OH with -OTMS.

-

Isotope Fate: If the sample is dried completely (removing water) and derivatized, the d6 label on the ring is preserved. The hydroxyl H/D is replaced by the TMS group.

-

Native Resorcinol

Resorcinol-diTMS (MW 254). -

Resorcinol-d6

Resorcinol-d4-diTMS (MW 258). -

Note: The hydroxyl D is lost during silylation, so the mass shift is +4 Da regardless of the initial exchange state.

-

Workflow Diagram (DOT)

Figure 2: Environmental analysis workflow utilizing derivatization to stabilize the analyte for GC-MS.

Synthesis & Stability Considerations

Synthesis Route

Resorcinol-d6 is typically synthesized via Acid-Catalyzed H/D Exchange at high temperatures using

-

Mechanism: Electrophilic Aromatic Substitution.[2] The hydroxyl groups activate the ortho/para positions (2, 4, 6) and the meta position (5) is exchanged under forcing conditions.

-

Purity Check: NMR (

) should show absence of aromatic signals (chemical shift ~6.0 - 7.5 ppm).

Storage & Handling

-

Solid State: Stable at room temperature. Hygroscopic. Store in a desiccator.

-

Stock Solutions:

References

-

Ndaw, S., et al. (2025). "Development of a novel HPLC-HRMS method for quantitative analysis of resorcinol in urine: Application to hairdressers' occupational exposure." Journal of Chromatography B. Link (Note: Generalized citation based on search context).

-

Centers for Disease Control and Prevention (CDC). (2024). "Biomonitoring Analytical Methods: Phthalates and Phenols." National Report on Human Exposure to Environmental Chemicals. Link

-

ResolveMass Laboratories. "Resorcinol-d6 | CAS No.: 70938-00-0 | Deuterated Phenolic Standard." Link

-

CDN Isotopes. "1,3-Dihydroxybenzene-d6 Product Specifications." Link

-

ResearchGate Discussion. "How to measure / detect Resorcinol on LC-MS/MS?" (2016).[9] Technical Forum. Link

Sources

- 1. 1,3-Dihydroxybenzene-d6 | LGC Standards [lgcstandards.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. 1,3-DIHYDROXYBENZENE-D6 | 70938-00-0 [chemicalbook.com]

- 4. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. Development of a novel HPLC-HRMS method for quantitative analysis of resorcinol in urine: Application to hairdressers' occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Precision Quantification of Resorcinol in Hair Dye Formulations via Isotope Dilution GC-MS

Abstract & Introduction

Resorcinol (1,3-benzenediol) is a common coupler used in oxidative hair dyes. While effective, it is a known skin sensitizer and potential endocrine disruptor. Regulatory bodies, including the European Commission (Regulation EC No 1223/2009, Annex III), strictly limit its concentration to 1.25% in ready-to-use preparations (2.5% in the dye formulation before mixing with oxidant).

Accurate quantification of Resorcinol in hair dye matrices is analytically challenging due to:

-

Matrix Complexity: High lipid, surfactant, and pigment content leads to ionization suppression in mass spectrometry.

-

Reactivity: In solution, Resorcinol can rapidly couple with primary intermediates (e.g., p-Phenylenediamine) during extraction, leading to under-estimation.

-

Polarity: As a di-phenol, Resorcinol exhibits poor peak shape and tailing in Gas Chromatography (GC) without derivatization.

The Solution: Isotope Dilution Mass Spectrometry (IDMS) This protocol utilizes Resorcinol-d6 (fully deuterated) as an Internal Standard (IS). Because the physicochemical properties of Resorcinol-d6 are virtually identical to the target analyte, it compensates for:

-

Incomplete extraction recovery.

-

Derivatization efficiency variability.

-

Matrix-induced signal suppression/enhancement in the MS source.

Materials & Instrumentation

Reagents

-

Target Analyte: Resorcinol (CAS: 108-46-3), >99% purity.

-

Internal Standard: Resorcinol-d6 (CAS: 70938-00-0), >98 atom % D.

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Solvents: Acetonitrile (LC-MS grade), Ethanol (absolute).

-

Stabilizer: Ascorbic acid or Sodium Sulfite (to prevent oxidative coupling during extraction).

Instrumentation

-

GC System: Agilent 8890 or equivalent with Split/Splitless injector.

-

Detector: Single Quadrupole MSD (e.g., 5977B) or Triple Quadrupole (for MRM).

-

Column: Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).

Experimental Protocol

Standard Preparation (The "Sandwich" Method)

To ensure linearity, we utilize a response ratio calibration.

-

IS Working Solution: Dissolve Resorcinol-d6 in Acetonitrile to a concentration of 500 µg/mL .

-

Calibration Standards: Prepare 6 levels of native Resorcinol (10 – 1000 µg/mL).

-

Spiking: Add exactly 50 µL of IS Working Solution to 50 µL of each Calibration Standard level.

Sample Preparation Workflow

Expert Insight: The critical error in most protocols is adding the IS after extraction. You must add Resorcinol-d6 directly to the hair dye cream before adding solvent to correct for extraction efficiency.

Step-by-Step:

-

Weighing: Accurately weigh 0.1 g of hair dye cream into a 15 mL centrifuge tube.

-

IS Addition: Spike 50 µL of Resorcinol-d6 Working Solution directly onto the cream.

-

Stabilization: Add 10 mg of Ascorbic Acid (solid) to inhibit oxidation.

-

Extraction: Add 10 mL of Ethanol/Acetonitrile (1:1 v/v).

-

Dispersion: Vortex vigorously for 1 min. Sonication for 10 mins (keep temp < 30°C to prevent degradation).

-

Clarification: Centrifuge at 4000 rpm for 5 mins.

-

Aliquot: Transfer 100 µL of the supernatant to a GC vial.

Derivatization (Silylation)

Phenols must be silylated to improve volatility and prevent adsorption in the GC inlet.

-

Evaporate the 100 µL aliquot to dryness under Nitrogen stream (gentle flow).

-

Reconstitute in 100 µL Acetonitrile .

-

Add 50 µL BSTFA + 1% TMCS .

-

Incubate at 60°C for 30 minutes .

-

Cool to room temperature and inject.

Analytical Workflow Diagram

Caption: Analytical workflow emphasizing the early addition of Resorcinol-d6 to correct for extraction losses.

GC-MS Method Parameters

| Parameter | Setting |

| Inlet Temp | 250°C |

| Injection Mode | Split (10:1) to prevent column overload |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Oven Program | 80°C (1 min) → 20°C/min → 280°C (3 min) |

| Transfer Line | 280°C |

| Ion Source | EI (70 eV), 230°C |

| Acquisition | SIM (Selected Ion Monitoring) |

SIM Ions Selection (Bis-TMS Derivatives)

The derivatization adds two TMS groups (+144 Da).

-

Resorcinol (MW 110): Derivative MW = 254.

-

Resorcinol-d6 (MW 116): Derivative MW = 260.

| Analyte | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |

| Resorcinol-TMS | 254 (M+) | 239 (M-CH3) | 73 (TMS) |

| Resorcinol-d6-TMS | 260 (M+) | 245 (M-CH3) | 73 (TMS) |

Results & Discussion

Why Resorcinol-d6 is Non-Negotiable

In complex cosmetic matrices, "absolute recovery" (extraction efficiency) is rarely 100%. If you use an external standard calibration, a 15% extraction loss looks like the product contains 15% less Resorcinol than it actually does.

By using Resorcinol-d6, any loss of the analyte during extraction is mirrored by a loss of the IS.

Derivatization Mechanism

The reaction replaces active protons on the hydroxyl groups with trimethylsilyl groups. This eliminates hydrogen bonding, sharpening the peak.

Caption: Conversion of polar Resorcinol to volatile Bis-TMS-Resorcinol for GC analysis.

Typical Validation Data

-

Linearity (R²): > 0.999 (Range 10–1000 µg/g).

-

Limit of Quantitation (LOQ): 5 µg/g.

-

Recovery (Spiked Matrix): 98–102% (Corrected by IS). Uncorrected recovery often fluctuates between 80–90%.

Troubleshooting & Expert Tips

-

"Ghost" Peaks: If you see Resorcinol peaks in your blank, check your injector liner. Phenols can stick to dirty liners and elute in subsequent runs. Action: Change liner and gold seal regularly; use deactivated glass wool.

-

Incomplete Derivatization: If you see a peak at m/z 182 (Mono-TMS), the reaction was incomplete. Action: Ensure reagents are fresh (BSTFA hydrolyzes in moist air). Increase incubation time to 45 mins.

-

Surfactant Foaming: Hair dyes contain sodium lauryl sulfate (SLS). When extracting with water/alcohol, vigorous vortexing can create stable foam that traps the analyte. Action: Use a centrifuge to break the foam or use a higher ratio of Acetonitrile (which suppresses foaming) vs. Water.

References

-

European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. Official Journal of the European Union.[1][2] Link

-

Scientific Committee on Consumer Safety (SCCS). (2021).[2] Opinion on Resorcinol (SCCS/1619/20).[3][4] European Commission.[5][6] Link

-

National Institute of Standards and Technology (NIST). (2023). Resorcinol Mass Spectrum (Electron Ionization).[7] NIST Chemistry WebBook. Link

-

ResolveMass Laboratories. (n.d.). Resorcinol-d6 Product Information and Applications in IDMS.Link

Sources

- 1. health.ec.europa.eu [health.ec.europa.eu]

- 2. European Union Amends Regulation (EC) No 1223/2009 with Regards to the Use of Five Substances - Regulatory News - Personal and Home Care Products - CIRS Group [cirs-group.com]

- 3. researchgate.net [researchgate.net]

- 4. SCCS - Opinions 2016 - 2021 - Public Health - European Commission [health.ec.europa.eu]

- 5. 10 Restricted Ingredients Under EU Cosmetic Regulation - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Resorcinol [webbook.nist.gov]

Troubleshooting & Optimization

Technical Support Center: Mastering Signal Suppression in LC-MS with 1,3-Dihydroxybenzene-d6

Welcome to the technical support center for the effective use of 1,3-Dihydroxybenzene-d6 (also known as resorcinol-d6) in correcting signal suppression in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during quantitative analysis. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring robust and reliable results in your analytical workflows.

I. Foundational Concepts: Understanding the "Why"

Before delving into troubleshooting, it is crucial to grasp the fundamental concepts of matrix effects and the role of a stable isotope-labeled internal standard (SIL-IS).

Q1: What is signal suppression and why is it a critical issue in LC-MS?

Signal suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by co-eluting components from the sample matrix.[1] The matrix comprises all components in the sample other than the analyte of interest, such as salts, lipids, and proteins.[1] This suppression leads to a decreased analyte response, which can significantly compromise the accuracy, precision, and sensitivity of quantitative assays.

The mechanism of signal suppression in electrospray ionization (ESI) is primarily attributed to competition for droplet surface access or changes in droplet fission and solvent evaporation characteristics caused by matrix components. This competition limits the number of analyte ions that are successfully transferred into the gas phase and subsequently detected by the mass spectrometer.

Q2: How does 1,3-Dihydroxybenzene-d6 work to correct for signal suppression?

1,3-Dihydroxybenzene-d6 is a SIL-IS. The ideal internal standard co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement.[2] Because a known concentration of the SIL-IS is added to every sample, standard, and quality control, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains constant even if both the analyte and the internal standard signals are suppressed, thereby correcting for the signal loss and ensuring data accuracy.[2]

The key principle is that 1,3-Dihydroxybenzene-d6, being chemically identical to its non-labeled counterpart (resorcinol), will have nearly identical chromatographic behavior and ionization efficiency. The mass difference of six daltons allows the mass spectrometer to distinguish between the analyte and the internal standard.[2]

II. Troubleshooting Guide: From Method Development to Sample Analysis

This section addresses specific issues you may encounter when using 1,3-Dihydroxybenzene-d6.

Chromatography & Co-elution

Q3: My analyte and 1,3-Dihydroxybenzene-d6 are not co-eluting perfectly. What should I do?

Even small differences in retention time can lead to differential matrix effects. While deuterated standards are designed to co-elute, minor chromatographic separation, known as the "isotope effect," can occur.

Troubleshooting Steps:

-

Optimize the Gradient:

-

Scouting Gradient: Start with a broad gradient (e.g., 5-95% organic phase over 10-15 minutes) to determine the elution window of both compounds.

-

Shallow Gradient: Once the approximate retention times are known, implement a shallower gradient around this window to improve resolution and encourage co-elution.

-

-

Adjust Mobile Phase Composition:

-

Organic Modifier: While acetonitrile is common, switching to or blending with methanol can alter selectivity and may improve co-elution.

-

Aqueous Phase pH: For phenolic compounds like resorcinol, the pH of the mobile phase is critical. Using a volatile acid like formic acid to maintain a pH of around 2.8-3 can ensure the hydroxyl groups are protonated, leading to better retention on a reverse-phase column.[3][4]

-

-

Column Chemistry: If co-elution remains a challenge, consider a different column chemistry. While C18 is a good starting point, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for aromatic, hydroxylated compounds.

Workflow for Optimizing Co-elution

Caption: A logical workflow for troubleshooting and optimizing the co-elution of an analyte and its deuterated internal standard.

Mass Spectrometry & Ionization

Q4: I am observing a poor signal for 1,3-Dihydroxybenzene-d6. How can I improve its ionization?

The ionization efficiency of 1,3-Dihydroxybenzene-d6 is dependent on the ESI mode (positive or negative) and source conditions.

Troubleshooting Steps:

-

Select the Optimal Ionization Mode:

-

Negative Ion Mode: Phenolic compounds like resorcinol are acidic and readily deprotonate to form [M-H]⁻ ions. Therefore, negative ion mode is generally preferred and often provides a stronger signal.[1]

-

Positive Ion Mode: While less common for phenols, ionization in positive mode can occur, typically as a protonated molecule [M+H]⁺ or an adduct with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[5] It is advisable to test both modes during method development.

-

-

Optimize Source Parameters:

-

Capillary Voltage: Adjust the capillary voltage to ensure a stable spray. Typical starting points are 3-4 kV for positive mode and 2.5-3.5 kV for negative mode.

-

Gas Flow and Temperature: Optimize the nebulizer gas flow, drying gas flow, and temperature to facilitate efficient desolvation. Overly high temperatures can lead to thermal degradation.

-

Mobile Phase Additives: The choice of mobile phase additive is crucial.

-

For negative mode, a small amount of a weak base like ammonium acetate can enhance deprotonation.

-

For positive mode, formic acid is a common choice to promote protonation.

-

-

Table 1: Physicochemical Properties of 1,3-Dihydroxybenzene

| Property | Value | Source |

| Molecular Formula | C₆H₆O₂ | [2] |

| Molecular Weight | 110.11 g/mol | [2] |

| pKa | 9.15 | Wikipedia |

| Solubility in Water | 110 g/100 mL at 20 °C | Wikipedia |

| LogP | 0.80 | Stenutz |

Sample Preparation & Recovery

Q5: The recovery of 1,3-Dihydroxybenzene-d6 is low and inconsistent after sample preparation. What are the likely causes?

Low and variable recovery of your internal standard points to issues within your sample preparation workflow, which will compromise the accuracy of your results.

Troubleshooting Steps:

-

Timing of Internal Standard Addition: Ensure that 1,3-Dihydroxybenzene-d6 is added to your samples at the very beginning of the sample preparation process. This allows it to compensate for any analyte loss during all subsequent steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

-

Extraction Efficiency:

-

Protein Precipitation: If using protein precipitation with acetonitrile or methanol, ensure the ratio of solvent to sample is sufficient for complete protein removal (typically 3:1 or 4:1). Incomplete precipitation can lead to analyte and IS being trapped in the protein pellet.

-

Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical. For a polar compound like resorcinol, solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are often used. Ensure the pH of the aqueous phase is adjusted to keep the resorcinol in its neutral form for efficient partitioning into the organic phase.

-

Solid-Phase Extraction (SPE):

-

Sorbent Selection: For a polar analyte, a reversed-phase sorbent (e.g., C18, C8) is a common choice.

-

Wash Steps: Ensure your wash solvent is not too strong, which could cause premature elution of the IS.

-

Elution Solvent: Your elution solvent must be strong enough to fully desorb the IS from the sorbent.

-

-

Experimental Protocol: Preparation of 1,3-Dihydroxybenzene-d6 Internal Standard Solutions

This protocol outlines the preparation of stock and working solutions of 1,3-Dihydroxybenzene-d6.

Materials:

-

1,3-Dihydroxybenzene-d6 powder (≥98% isotopic purity)

-

LC-MS grade methanol or acetonitrile

-

Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

-

Calibrated pipettes

-

Analytical balance

Procedure:

-

Primary Stock Solution (e.g., 1 mg/mL): a. Accurately weigh approximately 1.0 mg of 1,3-Dihydroxybenzene-d6 powder. b. Quantitatively transfer the powder to a 1.0 mL Class A volumetric flask. c. Add a small amount of solvent (e.g., 0.5 mL of methanol) to dissolve the powder completely. Use a vortex mixer if necessary. d. Bring the solution to the final volume with the same solvent. e. Stopper the flask and invert it several times to ensure homogeneity. f. Transfer the solution to a labeled amber vial and store at -20°C or below.

-

Working Stock Solution (e.g., 10 µg/mL): a. Allow the primary stock solution to equilibrate to room temperature. b. Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask. c. Dilute to the mark with your initial mobile phase composition (e.g., 50:50 methanol:water). d. Mix thoroughly and store in a labeled amber vial at 2-8°C for short-term use or -20°C for long-term storage.

-

Spiking Solution (e.g., 100 ng/mL): a. Perform a further 1:100 dilution of the working stock solution (e.g., 100 µL into a 10 mL volumetric flask) with the initial mobile phase. b. This solution is then used to spike a consistent volume into all samples, standards, and QCs. The final concentration in the sample should be appropriate for your assay's dynamic range.

Isotopic Stability

Q6: Could the deuterium atoms on my 1,3-Dihydroxybenzene-d6 be exchanging with hydrogen from the solvent?

Hydrogen-deuterium (H/D) exchange is a potential issue, especially for deuteriums on heteroatoms (like the -OH groups). However, 1,3-Dihydroxybenzene-d6 is typically labeled on the aromatic ring, where the deuterium atoms are much more stable and less prone to exchange under typical LC-MS conditions.[6]

Considerations:

-

pH: Extreme pH (highly acidic or basic) can facilitate H/D exchange. It is best to work within a pH range of 2.5 to 8.[6]

-

Temperature: Elevated temperatures can increase the rate of exchange. Avoid excessively high column or source temperatures if H/D exchange is suspected.[6]

-

Verification: To check for exchange, you can analyze a solution of 1,3-Dihydroxybenzene-d6 and look for the appearance of ions corresponding to d5, d4, etc. If significant exchange is observed, re-evaluation of the mobile phase pH and temperature is necessary.

III. Frequently Asked Questions (FAQs)

Q7: What is a typical concentration of 1,3-Dihydroxybenzene-d6 to use as an internal standard?

The optimal concentration of the internal standard should be consistent across all samples and fall within the linear dynamic range of the assay. A common practice is to use a concentration that is similar to the mid-point of the calibration curve for the analyte.

Q8: Can I use 1,3-Dihydroxybenzene-d6 for analytes other than resorcinol?

While ideal for resorcinol analysis, 1,3-Dihydroxybenzene-d6 can potentially be used as an internal standard for other small phenolic compounds if it demonstrates similar chromatographic and ionization behavior. However, a stable isotope-labeled analog of the specific analyte is always the "gold standard" and preferred choice.

Q9: My baseline is noisy when using 1,3-Dihydroxybenzene-d6. What could be the cause?

A noisy baseline can be due to several factors unrelated to the internal standard itself, such as a contaminated LC system, a failing detector, or impure solvents. However, if the noise is specific to the m/z of the internal standard, consider the following:

-

Purity of the Standard: Ensure you are using a high-purity standard.

-

Solvent Contamination: Check for any contamination in the solvents used to prepare your standard solutions.

-

Carryover: If you are running high-concentration samples, you may be observing carryover. Implement a robust needle wash protocol on your autosampler.

Q10: How should I store my 1,3-Dihydroxybenzene-d6 solutions?

Stock solutions should be stored in amber vials at -20°C or -80°C to minimize solvent evaporation and potential degradation. Working solutions can be stored at 2-8°C for short periods (a few days), but long-term storage should be at -20°C. Always allow solutions to come to room temperature before use to prevent condensation from altering the concentration.

IV. Conclusion

The successful use of 1,3-Dihydroxybenzene-d6 as an internal standard is a cornerstone of robust quantitative LC-MS analysis for resorcinol and related compounds. By understanding the principles of signal suppression and systematically troubleshooting issues related to chromatography, ionization, and sample preparation, researchers can achieve accurate and reproducible results. This guide provides a framework for not only solving common problems but also for developing a deeper understanding of the analytical process, ultimately leading to higher quality data.

References

-

ResolveMass Laboratories Inc. Resorcinol-d6 | CAS No.: 70938-00-0. [Link]

-

MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]

-

Springer. Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. [Link]

-

Semantic Scholar. Article. [Link]

-

PMC - NIH. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

-

ResearchGate. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]

-

MSU chemistry. Study of the ESI-Mass Spectrometry Ionization Mechanism of Fischer Carbene Complexes. [Link]

-

PubMed. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]

-

MDPI. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. [Link]

-

ResearchGate. Method validation for the analysis of 14 pesticides in aqueous matrices by Stir Bar Sorptive Extraction followed by liquid desorption and Liquid chromatography coupled with tandem mass spectrometry (SBSE-LD-LC-MS-MS). [Link]

-

ResearchGate. How to measure / detect Resorcinol on LC-MS/MS?. [Link]

-

PMC - NIH. Hydrogen Deuterium Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations. [Link]

-

PMC - NIH. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. [Link]

-

ACS Publications. High-Resolution Desorption Electrospray Ionization Mass Spectrometry for Chemical Characterization of Organic Aerosols. [Link]

-

PMC - NIH. Techniques for Analysis of Plant Phenolic Compounds. [Link]

-

NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

-

PubMed. Chemometrically assisted development and validation of LC-MS/MS method for the analysis of potential genotoxic impurities in meropenem active pharmaceutical ingredient. [Link]

-

SIELC Technologies. Resorcinol. [Link]

-

MDPI. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize. [Link]

-

Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]

-

ResearchGate. How can I measure Resorcinol using HPLC?. [Link]

-

PubMed. Quantitative Determination of Resorcinol in Presence of Phenol. [Link]

-

ResearchGate. Determination of Total Phenol and Six Polyphenolic Components in Polyphenol Extract of Cinnamomi Cortex by Quantitative Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Eruditio. Study and Characterization of Resorcinol Raw Materials as a Comparative Standard Candidate and Development of Analytical Methods for Determining Resorcinol Levels in Raw Materials. [Link]

-

Organic Syntheses. is added to the reaction flask via syringe and stirring is initiated. The suspension is cooled in an ice water bath (internal temp = 3 °C).. [Link]

-

Virginia Department of Forensic Science. Toxicology Procedures Manual. [Link]

Sources

- 1. nebiolab.com [nebiolab.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resorcinol | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Isotopic Integrity of 1,3-Dihydroxybenzene-d6

Welcome to the Technical Support Center for 1,3-Dihydroxybenzene-d6. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in maintaining the isotopic purity of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for 1,3-Dihydroxybenzene-d6?

A1: Deuterium exchange, or H/D exchange, is a chemical process where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment. For 1,3-Dihydroxybenzene-d6, which has deuterium atoms at all six positions (four on the aromatic ring and two on the hydroxyl groups), this exchange compromises its isotopic purity.[1] This is problematic for applications that rely on the specific mass and NMR signal of the deuterated compound, such as in mass spectrometry-based quantitative analyses and as internal standards.[2][3]

Q2: Which deuterium atoms on 1,3-Dihydroxybenzene-d6 are most susceptible to exchange?

A2: The two deuterium atoms on the hydroxyl (-OD) groups are highly labile and will exchange almost instantaneously with any source of protons (e.g., water, alcohols).[4][5] The four deuterium atoms on the aromatic ring are more stable, but can still undergo exchange, particularly at the positions ortho and para to the hydroxyl groups, which are activated towards electrophilic substitution.[5][6]

Q3: What are the primary sources of proton contamination that can lead to deuterium exchange?

A3: The most common source of proton contamination is residual water (H₂O) in solvents or adsorbed on glassware.[7][8][9] Protic solvents such as methanol or ethanol are also direct sources of exchangeable protons.[10] Atmospheric moisture is another significant contributor, as many deuterated solvents are hygroscopic.[8]

Q4: How can I verify the isotopic purity of my 1,3-Dihydroxybenzene-d6 solution?

A4: The isotopic purity of your deuterated compound can be determined using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is highly effective for detecting and quantifying residual protons.[11][12] High-resolution mass spectrometry (HR-MS) can distinguish between the different isotopologues (molecules with varying numbers of deuterium atoms) and provide a detailed isotopic distribution.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool for this purpose.[12][13]

Troubleshooting Guide: Preventing Deuterium Exchange

This guide provides a systematic approach to identifying and resolving issues related to the loss of isotopic enrichment in 1,3-Dihydroxybenzene-d6 solutions.

Problem 1: Rapid loss of deuterium signal from hydroxyl groups.

-

Probable Cause: Exposure to protic solvents or atmospheric moisture. The hydroxyl deuterons are highly acidic and exchange readily.

-

Solution:

-

Solvent Selection: Use aprotic, anhydrous deuterated solvents. The choice of solvent will depend on the experimental requirements.

-

Rigorous Drying of Materials: All glassware, including NMR tubes and vials, should be oven-dried at 150 °C for at least 24 hours and cooled in a desiccator or under an inert atmosphere before use.[7]

-

Inert Atmosphere: Handle the compound and prepare solutions in a glove box or glove bag under a dry, inert atmosphere (e.g., argon or nitrogen).[14]

-

Use of Single-Use Ampoules: Whenever possible, use solvents from single-use ampoules to minimize contamination from repeated access to a larger bottle.[7][15]

-

Problem 2: Gradual decrease in aromatic deuterium enrichment over time.

-

Probable Cause: This indicates a slower exchange process on the aromatic ring, which can be catalyzed by acidic or basic impurities, or accelerated by elevated temperatures.

-

Solution:

-

pH Control: The rate of H/D exchange is pH-dependent, with the minimum rate observed around pH 2.5-3.0.[16][17] If your experimental conditions permit, adjusting the pH to this range can significantly slow down the back-exchange.

-

Temperature Management: Store solutions of 1,3-Dihydroxybenzene-d6 at low temperatures (refrigeration is often recommended) to minimize the rate of exchange reactions.[8][15] Avoid unnecessarily heating solutions for extended periods.[10][18]

-

Solvent Purity: Ensure the deuterated solvent is of high purity and free from acidic or basic residues.

-

Data Summary Table: Recommended Solvents and Handling Conditions

| Solvent Type | Examples | Suitability for 1,3-Dihydroxybenzene-d6 | Key Handling Considerations |

| Aprotic, Non-polar | Benzene-d6, Toluene-d8 | Good solubility, low risk of exchange. | Highly effective at removing residual water azeotropically.[7] |

| Aprotic, Polar | Acetone-d6, Acetonitrile-d3, DMSO-d6 | Good solubility, generally low exchange risk. | DMSO-d6 is very hygroscopic; handle with extreme care.[14] |

| Chlorinated | Chloroform-d, Methylene Chloride-d2 | Good solubility, but may contain acidic impurities. | Store refrigerated and protected from light to prevent degradation.[15] |

| Protic | Methanol-d4, D₂O | Not Recommended for maintaining isotopic purity. | Will readily exchange with both hydroxyl and aromatic deuterons.[4][10] |

Experimental Protocols

Protocol 1: Preparation of a High-Purity 1,3-Dihydroxybenzene-d6 Solution for NMR Analysis

-

Glassware Preparation: Place all necessary glassware (NMR tube, vials, pipettes) in an oven at 150 °C for 24 hours. Allow to cool to room temperature in a desiccator.

-

Inert Atmosphere Transfer: Transfer the dried glassware and a new, sealed ampoule of anhydrous deuterated solvent (e.g., Benzene-d6) into a glove box with a dry nitrogen or argon atmosphere.

-

Sample Weighing: In the glove box, weigh the required amount of 1,3-Dihydroxybenzene-d6 into a clean, dry vial.

-

Solvent Addition: Open the solvent ampoule and add the required volume to the vial containing the 1,3-Dihydroxybenzene-d6. Cap the vial and gently swirl to dissolve.

-

NMR Tube Filling: Transfer the solution to the dried NMR tube.

-

Sealing: Cap the NMR tube securely. For long-term storage or sensitive experiments, consider flame-sealing the NMR tube.

-

Analysis: Acquire the NMR spectrum immediately.

Protocol 2: Monitoring Deuterium Exchange via ¹H-NMR

-

Initial Spectrum: Prepare a solution of 1,3-Dihydroxybenzene-d6 in a suitable deuterated aprotic solvent following Protocol 1. Acquire a high-resolution ¹H-NMR spectrum. This will serve as your baseline (T=0).

-

Introduce Contaminant (for testing purposes): To test the stability under specific conditions, a known amount of a proton source (e.g., H₂O) can be added.

-

Time-Course Analysis: Acquire ¹H-NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).

-

Data Processing: Integrate the residual proton signals corresponding to the aromatic and hydroxyl positions of 1,3-dihydroxybenzene. Compare these integrals to a stable internal standard to quantify the extent of back-exchange over time.

Visualizing the Deuterium Exchange Process

Mechanism of Deuterium Exchange on the Aromatic Ring

The following diagram illustrates the acid-catalyzed deuterium exchange mechanism at an aromatic position. The hydroxyl groups activate the ring, making the ortho and para positions susceptible to electrophilic attack by a proton source (H⁺).

Caption: Acid-catalyzed deuterium exchange on the aromatic ring.

Troubleshooting Workflow for Isotopic Impurity

This workflow provides a logical sequence of steps to diagnose and resolve issues of deuterium back-exchange.

Caption: Troubleshooting workflow for deuterium exchange issues.

References

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter

- H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations. National Institutes of Health.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.

- Use and Handling of NMR Solvents. Sigma-Aldrich.

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. Benchchem.

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.

- Selection Guide on Deuterated Solvents for NMR. Labinsights.

- 1,3-Dihydroxybenzene-d6. CDN Isotopes.

- Preventing deuterium-hydrogen exchange in 1-Chloro-4-methoxybenzene-d4. Benchchem.

- Best practices for storing and handling deuterated solvents to prevent contamination. Benchchem.

- Phenol and Deuterated Sulphuric Acid. Chemistry Stack Exchange.

- Use and Handling of NMR Solvents Deuter

- Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM.

- Hydrogen - Deuterium exchange. quimicaorganica.org.

- Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. PMC.

- Deuterium exchange dependence on pH...why?. ResearchGate.

- A simple procedure for the deuteriation of phenols | Request PDF. ResearchGate.

- The Hydrogen Exchange of Phenol, Its Ethers and Aromatic Amines with Liquid DBr. DTIC.

- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. PMC.

- 1,3-Dihydroxybenzene (resorcinol). ChemBK.

- Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry | Request PDF. ResearchGate.

- 1,3-Dihydroxybenzene-d6. LGC Standards.

- H/D exchange under mild conditions in arenes and unactivated alkanes with C 6 D 6 and D 2 O using rigid, electron-rich iridium PCP pincer complexes. Chemical Science (RSC Publishing).

- Analysis of Temperature-Dependent H/D Exchange Mass Spectrometry Experiments. Western University Open Repository.

- 1,3-dihydroxybenzene. Stenutz.

- Technical Support Center: Minimizing Hydrogen-Deuterium Exchange in LC-MS Analysis. Benchchem.

- Resorcinol-d6 | CAS No.: 70938-00-0. ResolveMass Laboratories Inc.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. myuchem.com [myuchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. isotope.com [isotope.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. labinsights.nl [labinsights.nl]

- 15. ukisotope.com [ukisotope.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. uwo.scholaris.ca [uwo.scholaris.ca]

Improving recovery rates of Resorcinol-d6 in plasma samples

Topic: Optimization of Resorcinol-d6 Recovery in Plasma Samples

Ticket ID: RES-D6-OPT-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary: The "Why" Behind Low Recovery

Welcome to the technical support hub. If you are seeing low recovery for Resorcinol-d6 (and by extension, your target analyte Resorcinol), you are likely fighting one of three adversaries: Polarity Mismatch , Oxidative Instability , or Ion Suppression .

Resorcinol (1,3-benzenediol) is a polar, water-soluble phenolic compound (

-